Cas no 215229-15-5 (2-aminocycloheptane-1-carboxylic acid)
2-aminocycloheptane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cycloheptanecarboxylicacid, 2-amino-
- 2-aminocycloheptane-1-carboxylic acid
- 2-Aminocycloheptanecarboxylicacid
- cis-2-aminocycloheptanecarboxylic acid
- (1s2r)-2-aminocycloheptanecarboxylic acid
- SCHEMBL296711
- FT-0772791
- AB45066
- 215229-15-5
- EN300-89909
- CYCLOHEPTANECARBOXYLIC ACID, 2-AMINO- (9CI)
- AKOS006281850
- MFCD01318218
- QKYSUVFRBTZYIQ-UHFFFAOYSA-N
- 2-aminocycloheptane-1-carboxylicAcid
- FT-0649780
- AC-040
- DTXSID00399128
- 2-Aminocycloheptanecarboxylic acid
- Cycloheptanecarboxylic acid,2-amino-(9ci)
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- MDL: MFCD01318218
- Inchi: 1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)
- InChI Key: QKYSUVFRBTZYIQ-UHFFFAOYSA-N
- SMILES: OC(C1CCCCCC1N)=O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 1.67890
2-aminocycloheptane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB277110-1 g |
2-Aminocycloheptanecarboxylic acid; . |
215229-15-5 | 1g |
€280.00 | 2023-06-22 | ||
| abcr | AB277110-5 g |
2-Aminocycloheptanecarboxylic acid; . |
215229-15-5 | 5g |
€590.00 | 2023-06-22 | ||
| Enamine | EN300-89909-0.05g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 0.05g |
$468.0 | 2023-09-01 | ||
| Enamine | EN300-89909-0.1g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 0.1g |
$490.0 | 2023-09-01 | ||
| Enamine | EN300-89909-0.25g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 0.25g |
$513.0 | 2023-09-01 | ||
| Enamine | EN300-89909-0.5g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 0.5g |
$535.0 | 2023-09-01 | ||
| Enamine | EN300-89909-1.0g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-89909-2.5g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 2.5g |
$1089.0 | 2023-09-01 | ||
| Enamine | EN300-89909-5.0g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-89909-10.0g |
2-aminocycloheptane-1-carboxylic acid |
215229-15-5 | 10.0g |
$3130.0 | 2023-02-11 |
2-aminocycloheptane-1-carboxylic acid Suppliers
2-aminocycloheptane-1-carboxylic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-aminocycloheptane-1-carboxylic acid
Professional Introduction to 2-aminocycloheptane-1-carboxylic acid (CAS No. 215229-15-5)
2-aminocycloheptane-1-carboxylic acid, with the chemical formula C₈H₁₆NO₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This cyclic amine derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various therapeutic agents. The compound's unique combination of an amino group and a carboxylic acid moiety at adjacent positions on a cycloheptane ring imparts distinct reactivity, enabling its incorporation into complex molecular architectures.
The CAS No. 215229-15-5 identifier firmly establishes this molecule's place in the chemical registry, facilitating precise referencing in scientific literature, patents, and industrial applications. Its synthesis typically involves multi-step organic transformations, often starting from cycloheptene derivatives or via ring-closing reactions of linear precursors. The presence of both functional groups allows for further derivatization, making it a cornerstone in medicinal chemistry for designing molecules with tailored biological activities.
In recent years, 2-aminocycloheptane-1-carboxylic acid has been explored as a key building block in the synthesis of novel pharmacophores. Its structural motif is reminiscent of natural products found in certain microbial metabolites, suggesting potential applications in drug discovery programs targeting infectious diseases or inflammatory conditions. The cycloalkyl backbone provides steric constraints that can modulate binding interactions with biological targets, while the amine and carboxylate groups offer opportunities for hydrogen bonding and ionic interactions.
One of the most compelling aspects of this compound is its utility in the development of enzyme inhibitors. The seven-membered ring mimics the transition state or substrate binding conformation of enzymes such as peptidases or kinases. Researchers have leveraged this scaffold to create potent inhibitors with therapeutic implications. For instance, derivatives of 2-aminocycloheptane-1-carboxylic acid have been investigated for their potential to modulate enzyme activity in pathways associated with cancer progression or neurodegenerative disorders.
The pharmaceutical industry has also shown interest in this compound for its role in chiral chemistry. The asymmetric synthesis of enantiomerically pure forms of 2-aminocycloheptane-1-carboxylic acid has been pursued to develop single-enantiomer drugs that exhibit improved efficacy and reduced side effects compared to racemic mixtures. Advances in catalytic asymmetric methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
Recent studies have highlighted the potential of 2-aminocycloheptane-1-carboxylic acid in materials science as well. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalytic systems or as a component in functional materials such as metal-organic frameworks (MOFs). These materials have applications ranging from gas storage and separation to sensing and catalysis, demonstrating the broad utility of this versatile compound.
The biodegradability and environmental impact of 2-aminocycloheptane-1-carboxylic acid are also areas of active research. Given its structural similarity to natural amino acids, understanding its fate under biological or environmental conditions is crucial for assessing its sustainability as an intermediate. Studies suggest that under certain conditions, this compound can be metabolized by microorganisms, although further research is needed to fully characterize its ecological footprint.
From a synthetic chemistry perspective, 2-aminocycloheptane-1-carboxylic acid serves as a testament to the ingenuity of organic synthesis strategies. The development of efficient synthetic routes has not only enabled large-scale production but has also paved the way for exploring related analogs with modified side chains or additional functional groups. These derivatives may exhibit enhanced properties or novel biological activities, further expanding the therapeutic potential of this scaffold.
The future directions for research on 2-aminocycloheptane-1-carboxylic acid are promising and multifaceted. Continued exploration into its pharmacological properties may uncover new therapeutic applications, while advancements in synthetic methodologies could lower production costs and improve accessibility. Additionally, interdisciplinary approaches combining computational modeling with experimental synthesis may accelerate the discovery process by predicting promising derivatives before experimental validation.
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